Oryzafuran

Description

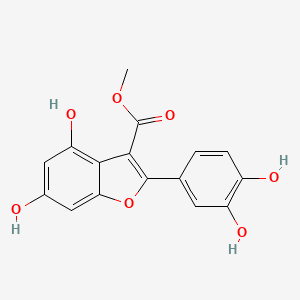

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O7 |

|---|---|

Molecular Weight |

316.26 g/mol |

IUPAC Name |

methyl 2-(3,4-dihydroxyphenyl)-4,6-dihydroxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C16H12O7/c1-22-16(21)14-13-11(20)5-8(17)6-12(13)23-15(14)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3 |

InChI Key |

BVFAKXZUPQTNKN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies of Oryzafuran

Application of High-Resolution Spectroscopic Techniques for Structural Determination

The molecular framework of oryzofuran was pieced together using several high-resolution spectroscopic methods. These techniques provided critical information regarding its atomic connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in elucidating the intricate structure of oryzofuran. researchgate.net Techniques such as 1H NMR and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the molecule's carbon-hydrogen framework.

Advanced 2D NMR techniques, like Heteronuclear Multiple Bond Correlation (HMBC), were particularly crucial. HMBC spectra reveal long-range correlations between carbon and hydrogen atoms, which helped to establish the connectivity between different parts of the molecule, such as the location of the carbomethoxy group at the C-3 position of the dihydrobenzofuran moiety. researchgate.net The analysis of coupling constants and chemical shifts in the NMR spectra provides insights into the molecule's preferred conformation and relative configuration.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry, especially high-resolution mass spectrometry (HRMS), was employed to ascertain the elemental composition and molecular weight of oryzofuran with high accuracy. researchgate.netresearchgate.net This analysis confirmed the molecular formula of oryzofuran as C16H12O7. metabolomicsworkbench.orgmetabolomicsworkbench.org The fragmentation pattern observed in the mass spectrum offers additional clues about the compound's structure, revealing how the molecule breaks apart under specific conditions and helping to confirm the arrangement of its constituent atoms.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H12O7 | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Exact Mass (neutral) | 316.0583 | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Systematic Name | methyl 2-(3,4-dihydroxyphenyl)-4,6-dihydroxy-1-benzofuran-3-carboxylate | metabolomicsworkbench.orgmetabolomicsworkbench.org |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignments

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. faccts.deencyclopedia.pub It is a powerful method for determining the absolute configuration of chiral molecules—those that are non-superimposable on their mirror images. purechemistry.orgnumberanalytics.com The sign and shape of an ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around a chiral center. rsc.orgmdpi.com For complex molecules, the experimental ECD spectrum is often compared with spectra predicted by quantum-chemical calculations for different possible stereoisomers to assign the correct absolute configuration. faccts.de

While oryzofuran possesses chirality, specific studies utilizing Electronic Circular Dichroism for the definitive assignment of its absolute configuration are not prominently featured in the reviewed scientific literature.

Chromatographic Separation Techniques for this compound Isolation and Purification

The isolation of oryzofuran from its natural source, rice bran, requires sophisticated separation methods to separate it from a complex mixture of other compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a key technique for the isolation and purification of natural products like oryzofuran. archive.orgkoreascience.kr Bioassay-guided fractionation of rice bran extracts often involves multiple chromatographic steps, including column chromatography followed by preparative HPLC. researchgate.netkoreascience.kr The use of a C18 reversed-phase column with a mobile phase, such as a mixture of acetonitrile (B52724) and water, has been effective in resolving and purifying oryzofuran from the n-BuOH fraction of a methanol (B129727) extract of Heugjinjubyeo rice bran. koreascience.kr This high-resolution separation is essential to obtain the pure compound required for structural elucidation and bioactivity studies. researchgate.net

Gas Chromatography (GC) Coupled with Olfactometry (GC-O) for Related Volatile Compounds in Rice

While oryzofuran itself is a non-volatile phenolic compound, its source, rice, contains a diverse array of volatile organic compounds (VOCs) that contribute to its characteristic aroma. Gas Chromatography (GC) is the primary technique for analyzing these volatiles. frontiersin.orgmdpi.com When coupled with an olfactometry (O) port, the technique (GC-O) allows a human assessor to sniff the effluent from the GC column and identify which of the separated compounds are odor-active. uga.edu

Studies on various rice cultivars have used GC-MS and GC-O to identify numerous volatile compounds, including aldehydes, alcohols, ketones, and heterocyclic compounds. frontiersin.orgmdpi.comresearchgate.net Key aroma compounds identified in rice include 2-acetyl-1-pyrroline (B57270) (a major contributor to the scent of aromatic rice), guaiacol, and indole. uga.edunih.gov These analyses provide a comprehensive chemical profile of the rice variety from which oryzofuran is extracted, detailing the complex mixture of related volatile metabolites.

| Compound Class | Examples | Reference |

|---|---|---|

| Aldehydes | Hexanal, Nonanal, Octanal | frontiersin.orgmdpi.com |

| Alcohols | 1-Hexanol, 1-Octen-3-ol | frontiersin.orgmdpi.com |

| Ketones | Acetone, 6-Methyl-5-hepten-2-one | mdpi.com |

| Heterocyclic Compounds | 2-Acetyl-1-pyrroline, Indole | uga.edu |

| Phenols | Guaiacol | uga.edu |

Advanced Crystallographic Analysis Approaches for this compound and Related Analogues

To fulfill the user's request, specific crystallographic studies on "this compound" would need to be published and accessible.

Biosynthesis and Metabolic Pathways of Oryzafuran

Identification of Precursor Molecules and Biosynthetic Intermediates

The biosynthetic pathway of Oryzafuran, like other related plant phenolics, is believed to originate from primary metabolic precursors. While the complete pathway has not been fully elucidated, it is hypothesized to follow the general scheme for flavonoid and other 2-arylbenzofuranoid compounds, which involves a mixed biosynthesis from the shikimate and acetate (B1210297) pathways.

The core structure of this compound suggests the condensation of two main precursor units:

A phenylpropanoid unit (C6-C3) : This unit, which forms the 2-aryl substituent (the dihydroxyphenyl group), is derived from the shikimic acid pathway. researchgate.net The primary precursor is the amino acid L-phenylalanine. researchgate.netkoreascience.kr Through the action of enzymes, phenylalanine is converted into cinnamic acid and its hydroxylated derivatives, which are key intermediates in the synthesis of numerous phenolic compounds. researchgate.net

An acetate-derived unit (C6) : The benzofuran (B130515) ring system is thought to be formed from the head-to-tail condensation of three molecules of malonyl-CoA, a common building block derived from acetyl-CoA via the acetate pathway.

Key intermediates in the formation of related flavonoids include chalcones, which are formed by the condensation of a CoA-activated cinnamic acid derivative with three molecules of malonyl-CoA. Subsequent enzymatic cyclization, oxidation, and rearrangement would lead to the formation of the 2-arylbenzofuran skeleton.

Characterization of Enzymatic Activities and Biosynthetic Machinery Involved in this compound Formation

The enzymatic machinery required for this compound biosynthesis is inferred from known pathways of related flavonoids and stilbenoids. The key enzymatic activities likely involved are:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid. koreascience.kr

Cinnamate-4-hydroxylase (C4H) and p-Coumarate 3-hydroxylase (C3H) : These are cytochrome P450 monooxygenases that introduce hydroxyl groups onto the phenyl ring of the cinnamic acid derivative.

4-Coumarate-CoA ligase (4CL) : This enzyme activates the resulting hydroxycinnamic acid by attaching a Coenzyme A (CoA) molecule, preparing it for condensation.

Stilbene (B7821643)/Chalcone (B49325) Synthase (STS/CHS) : These Type III polyketide synthases catalyze the crucial condensation step between the activated hydroxycinnamoyl-CoA and three molecules of malonyl-CoA to form a stilbene or chalcone scaffold. koreascience.kr

Oxidoreductases (e.g., Cytochrome P450s) : Specific P450 enzymes are likely responsible for the oxidative cyclization of an intermediate to form the benzofuran ring.

Methyltransferases : A specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase is required to catalyze the final esterification of the carboxylic acid group at the C3 position to form the methyl ester of this compound.

While these enzyme families are known to be involved in the synthesis of similar compounds, the specific isozymes responsible for this compound production in Oryza sativa have yet to be isolated and characterized.

Genetic Regulation of this compound Biosynthesis in Oryza sativa Varieties

The biosynthesis of secondary metabolites like this compound is tightly regulated at the genetic level and is often specific to certain cultivars and tissues. This compound has been identified in the bran of the blackish-purple rice cultivar Heugjinjubyeo, indicating that the genes for its production are expressed in this variety. uga.edukoreascience.kr

The regulation of the parent flavonoid pathway in rice provides clues to how this compound synthesis may be controlled. Several transcription factors and regulatory genes have been shown to influence the expression of biosynthetic genes. Overexpression of the OsF3H gene, which codes for flavanone (B1672756) 3-hydroxylase, a key enzyme in the flavonoid pathway, leads to the increased accumulation of flavonoids like kaempferol (B1673270) and quercetin (B1663063) in rice. mdpi.com Similarly, mutations in the OsCOP1 gene, a negative regulator, result in increased flavonoid accumulation. nih.gov The genetic network governing starch synthesis has also been shown to interact with quality traits in glutinous rice. frontiersin.org

It is plausible that the expression of this compound biosynthetic genes is controlled by a combination of developmental cues and transcription factors that are active in the bran of specific pigmented rice varieties.

Table 1: Selected Genes Potentially Influencing this compound Biosynthesis in Oryza sativa

| Gene | Function/Role | Potential Impact on this compound Biosynthesis | Reference |

|---|---|---|---|

| OsF3H | Encodes flavanone 3-hydroxylase, a key enzyme in flavonoid synthesis. | Upregulation could increase the pool of precursors available for arylbenzofuranoid synthesis. | mdpi.com |

| OsCOP1 | Encodes a negative regulator of photomorphogenesis and flavonoid biosynthesis. | Mutations or downregulation may lead to enhanced expression of biosynthetic genes in the pathway. | nih.gov |

| PAL (Phenylalanine ammonia-lyase) genes | Catalyze the first committed step in the phenylpropanoid pathway. | Expression levels directly control the flux of precursors into the pathway. | koreascience.kr |

| CHS (Chalcone synthase) genes | Catalyze the condensation reaction to form the basic C15 flavonoid skeleton. | Central to the formation of the core structure that is a likely precursor to this compound. | koreascience.kr |

Comparative Biosynthetic Pathways of Related 2-Arylbenzofuranoids in Plant Metabolism

The biosynthesis of 2-arylbenzofuranoids is not unique to rice and occurs in various plant families, particularly in legumes (Fabaceae) and members of the Moraceae family. These compounds, often acting as phytoalexins, share a common biosynthetic origin but exhibit structural diversity due to the actions of species-specific tailoring enzymes.

The general pathway involves the oxidative rearrangement of a chalcone or the oxidative cyclization of a stilbene precursor. For example, in legumes, the biosynthesis of pterocarpan (B192222) phytoalexins involves the reduction of an isoflavone (B191592) (a rearranged chalcone derivative) followed by cyclization. The pathway to this compound likely diverges from the central flavonoid pathway at the level of a chalcone or a related polyketide intermediate.

A comparative analysis reveals that the key differences between pathways leading to various 2-arylbenzofuranoids lie in the "tailoring steps" that follow the formation of the core skeleton. mdpi.com These steps include:

Hydroxylation patterns : The number and position of hydroxyl groups on both the benzofuran and the aryl rings are determined by specific cytochrome P450 monooxygenases.

Methylation and Glycosylation : O-methyltransferases and glycosyltransferases add methyl or sugar groups, altering the compound's solubility and biological activity.

Formation of other substituents : The addition of prenyl groups or the formation of methylenedioxy bridges creates further structural diversity.

The pathway to this compound is distinct in its specific hydroxylation pattern (at positions 4, 6, 3', and 4') and the unique methyl esterification at the C3-carboxyl group. epdf.pub

Investigation of Biotransformation and Catabolism of this compound in Biological Systems

Biotransformation is the process by which living organisms chemically modify xenobiotic compounds, typically to facilitate their excretion. mhmedical.compharmacologycanada.org While specific studies on the catabolism of this compound are not available, its metabolic fate can be predicted based on its chemical structure and the known pathways for metabolizing phenolic compounds.

The primary goal of biotransformation is to increase the water solubility of a compound. mhmedical.com This is generally achieved through two phases of reactions:

Phase I Reactions : These introduce or expose functional groups. For this compound, a key Phase I reaction would be the hydrolysis of the methyl ester group by carboxylesterases to yield the corresponding carboxylic acid. nih.gov

Phase II Reactions : These involve the conjugation of the molecule with endogenous, water-soluble molecules. mhmedical.com The four phenolic hydroxyl groups on this compound make it an excellent substrate for conjugation reactions. The most common of these are:

Glucuronidation : The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation : The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs).

These conjugation reactions would significantly increase the hydrophilicity of this compound and its hydrolyzed metabolite, preparing them for elimination from the system.

Table 2: Predicted Biotransformation Reactions of this compound

| Reaction Type | Enzyme Family | Description | Consequence |

|---|---|---|---|

| Phase I: Hydrolysis | Carboxylesterases | Cleavage of the methyl ester bond at the C3 position. | Forms this compound-3-carboxylic acid, exposing a new functional group. |

| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Attachment of glucuronic acid to one or more of the four hydroxyl groups. | Greatly increases water solubility for excretion. |

| Phase II: Sulfation | Sulfotransferases (SULTs) | Attachment of a sulfate group to one or more of the four hydroxyl groups. | Increases water solubility and facilitates elimination. |

Chemical Synthesis Strategies for Oryzafuran and Its Derivatives

Development of Total Synthesis Approaches for the Oryzafuran Core Structure

The total synthesis of a natural product, or its core structure, from simple, commercially available starting materials is a significant achievement in organic chemistry. epfl.ch For the arylbenzofuran core of oryzaturan, several powerful strategies have been developed. These synthetic routes provide a framework for the construction of complex molecules and often lead to the discovery of new reactions. epfl.chnih.gov

One prominent method involves the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids. This approach allows for the creation of a library of benzofuran (B130515) compounds. The substitution pattern on the phenol (B47542) precursor can direct the reaction to yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with high regioselectivity. researchgate.net Another strategy utilizes a cascade reaction catalyzed by a combination of HNTf2 and TMSOTf with readily available o-alkenyl phenols and aldehydes as starting materials, providing an efficient route to 2,3-disubstituted benzofurans. researchgate.net

The total synthesis of complex molecules like vinigrol, for instance, has been achieved through multi-step sequences involving key reactions like the Diels-Alder reaction to construct the core ring system. organic-chemistry.org Similarly, the synthesis of staurosporine (B1682477) aglycon was accomplished using electrocyclization and nitrene insertion reactions as key steps. nih.gov These examples of complex natural product synthesis highlight the array of reactions that could be employed in the total synthesis of oryzaturan.

A hypothetical retrosynthetic analysis for oryzaturan would likely disconnect the molecule at the key aryl-benzofuran and furan-substituent bonds, leading back to simpler precursors such as substituted phenols, alkynes, or aldehydes.

Table 1: Key Reactions in the Total Synthesis of Arylbenzofuran Cores

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type |

| Palladium-Catalyzed Annulation | Phenols, Alkenylcarboxylic acids | Palladium catalyst | 2,3-Disubstituted benzofurans |

| Cascade Reaction | o-Alkenyl phenols, Aldehydes | HNTf2/TMSOTf | 2,3-Disubstituted benzofurans |

| Diels-Alder Reaction | Dienes, Dienophiles | Lewis acid (optional) | Polycyclic core structures |

| Electrocyclization | Poly-unsaturated systems | Heat or light | Fused ring systems |

Design and Execution of Semi-synthetic Modifications and Structural Analogues

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a powerful tool for generating structural analogues with potentially improved properties. nih.gov This approach is particularly valuable when the natural product itself is available in sufficient quantities but requires structural tuning to enhance its activity or other characteristics.

For a molecule like oryzaturan, semi-synthetic modifications could be envisioned to explore the structure-activity relationships. If oryzaturan possesses a reactive functional group, such as a hydroxyl or a carboxyl group, these can serve as handles for further chemical transformations. For example, the selective functionalization of complex molecules using chiral reagents or catalysts is a key area of contemporary research. ethz.ch

The creation of analogues often involves late-stage functionalization, where a complex core structure is modified in the final steps of a synthetic sequence. This strategy allows for the rapid generation of a diverse library of related compounds from a common intermediate. For instance, in the development of novel orexin (B13118510) 2 receptor agonists, the modification of a known agonist led to the discovery of more potent derivatives. nih.gov A similar approach could be applied to oryzaturan, where modifications to the aryl substituent or the benzofuran core could be systematically explored.

Exploration of Electrochemical Synthesis Methodologies for Arylbenzofurans

Electrochemical synthesis is an increasingly attractive method in organic chemistry due to its environmentally benign nature, as it uses electrons as a "reagent" instead of chemical oxidants or reductants. osi.lv This technique offers a high degree of control over reaction conditions by tuning the applied voltage or current. beilstein-journals.org

For the synthesis of arylbenzofurans, electrochemical methods have shown significant promise. One reported method describes the electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides to generate a wide variety of substituted benzo[b]furans. nih.gov This reaction proceeds under mild, metal-free conditions and demonstrates good functional group compatibility, affording products in good to excellent yields. nih.gov

Another approach involves paired electrolysis for the synthesis of 2-aryl benzothiophenes, a related class of heterocycles, using benzenediazonium (B1195382) salts as aryl radical precursors. xmu.edu.cn This method could potentially be adapted for the synthesis of arylbenzofurans. The use of electrochemical methods in the total synthesis of complex natural products is also emerging, as demonstrated by the electrochemical cyclization used in the total synthesis of dragocins A-C. chemrxiv.org

Table 2: Examples of Electrochemical Synthesis of Aryl-Heterocycles

| Starting Materials | Key Features | Product |

| 2-Alkynylphenol derivatives, Diselenides | Galvanostatic electrolysis, undivided cell, oxidant- and metal-free | Selenylbenzo[b]furans |

| 2-Methylthiobenzenediazonium salt, Phenylacetylene | Paired electrolysis, graphite (B72142) anode, Ni cathode | 2-Aryl benzothiophenes |

| N-Boc-tetrahydroisoquinoline, Dialkyl phosphites | Constant current, graphite electrodes | 1-Amino phosphonates |

Consideration of Regioselective and Stereoselective Synthesis in this compound Analogues

When synthesizing analogues of a complex molecule like oryzaturan, controlling the regioselectivity and stereoselectivity is crucial. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. youtube.comkhanacademy.org

In the synthesis of substituted benzofurans, regioselectivity is a key consideration. For example, in the palladium-catalyzed synthesis of 2,3-disubstituted benzofurans, the choice of starting materials and reaction conditions can dictate the position of the substituents on the benzofuran core. researchgate.net

Stereoselectivity is particularly important when the target molecule contains chiral centers. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This can be achieved through various strategies, including the use of chiral starting materials (the chiral pool), chiral auxiliaries, or enantioselective catalysts. ethz.ch For instance, a stereoselective synthesis of chiral cyclopentyl and cyclohexylamine (B46788) derivatives of a nucleoside precursor was achieved, highlighting the ability to control the three-dimensional arrangement of atoms in a molecule. beilstein-journals.org

In the context of oryzaturan analogues, if the aryl substituent or other parts of the molecule contain stereocenters, their precise control would be essential for understanding their biological activity. A convergent synthesis approach, where complex, enantiomerically pure building blocks are combined at a late stage, is often employed to achieve this. ethz.chbeilstein-journals.org

Development of Novel Synthetic Precursors for Enhanced this compound Production

The design of novel precursors often focuses on incorporating key structural elements of the target molecule in a stable and readily accessible form. For example, in the synthesis of novel orexin 2 receptor agonists, a series of naphthalene (B1677914) derivatives were designed and synthesized as precursors to restrict the flexible bond rotation of a lead compound. nih.gov

The development of new reagents and synthetic methodologies is also integral to the creation of novel precursors. nih.gov For instance, the discovery of new ways to generate reactive intermediates, such as aryl radicals from aryldiazonium salts via electrochemical reduction, expands the toolbox for organic chemists. xmu.edu.cn The synthesis of scalable synthons, as demonstrated in the preparation of helicenes, allows for the efficient construction of larger, more complex molecules. rsc.org For oryzaturan, the development of a versatile, multi-functionalized precursor that already contains the substituted aryl group or a pre-formed furan (B31954) ring could streamline its synthesis.

Biological Roles and Molecular Mechanisms of Oryzafuran

Interaction with Macromolecular Targets in Biological Systems (Non-Human)

Scientific investigation into the specific interactions of Oryzafuran with macromolecular targets such as enzymes and receptors is currently limited. While its chemical structure as a 2-arylbenzofuran suggests potential for biological activity, detailed studies are not available in the public domain.

There is no specific research available that details the modulation of any particular enzyme by this compound. Studies on enzyme inhibition kinetics, which would elucidate the mechanism and potency of interaction (e.g., competitive, non-competitive inhibition, and IC₅₀ values), have not been published. Therefore, no data tables on enzyme modulation can be provided at this time.

Currently, there are no studies available that have investigated the binding of this compound to specific biological receptors. Receptor binding assays are crucial for understanding the mechanism of action for many bioactive compounds, but such analyses have not been reported for this compound. Consequently, information regarding its ligand-target interactions is not known.

Enzyme Modulation and Kinetics of Inhibition

Ecological and Phytoalexin Functions of this compound in Rice Plants

This compound is a phenolic compound isolated from the bran of a specific blackish-purple rice cultivar, Oryza sativa cv. Heugjinjubyeo. capes.gov.brresearchgate.net Phenolic compounds in plants are often associated with defense mechanisms and chemotaxonomy.

Phytoalexins are antimicrobial secondary metabolites that are synthesized by plants and accumulate in response to biotic or abiotic stress, forming a key part of the plant's induced defense system. mdpi.com Rice plants are known to produce a variety of phytoalexins, including diterpenoids and flavonoids, in response to pathogens like the blast fungus Magnaporthe oryzae or to stressors such as UV irradiation. mdpi.comnih.gov

This compound has been identified as a 2-arylbenzofuran, a class of compounds known to possess biological activities. capes.gov.br Its discovery in rice bran suggests it is a constituent of the plant. mdpi.com However, specific studies demonstrating that this compound is produced in response to specific pathogens or abiotic stressors, or detailing its direct role as a phytoalexin in the defense of Oryza sativa, are not present in the available scientific literature. While its strong antioxidant activity, as demonstrated in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, suggests a potential protective role against oxidative stress, its specific function in plant defense remains uninvestigated. capes.gov.brresearchgate.net

Chemotaxonomy utilizes the chemical constituents of plants to understand their classification and evolutionary relationships. The presence of specific secondary metabolites can serve as markers for particular species or cultivars.

This compound was first isolated from the blackish-purple rice cultivar Heugjinjubyeo. capes.gov.br Its presence, along with other compounds like cyanidin, peonidin, protocatechuic acid, and vanillic acid, contributes to the unique phytochemical profile of this specific rice variety. mdpi.comresearchgate.net However, comprehensive studies on the distribution of this compound across a wider range of Oryza sativa cultivars or other Oryza species have not been conducted. Therefore, its utility as a broader chemotaxonomic marker for rice has not been established. The current data only confirms its status as a constituent of the phytochemical diversity of Oryza sativa cv. Heugjinjubyeo.

Advanced Analytical and Bioanalytical Methodologies for Oryzafuran Research

Quantitative and Qualitative Profiling of Oryzafuran in Complex Biological Matrices

Profiling this compound within biological matrices, such as rice extracts, presents a significant analytical challenge due to the sample's complexity and the potentially low concentration of the target analyte. chromatographyonline.comjapsonline.com Everything present in a sample apart from the specific analyte of interest is considered the sample matrix. chromatographyonline.com This matrix can interfere with the analysis, making advanced analytical methods essential for accurate results. r-biopharm.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative determination of compounds like this compound in complex mixtures. nih.govresolian.com This method combines the powerful separation capabilities of liquid chromatography (LC) with the highly sensitive and selective detection of tandem mass spectrometry (MS/MS). creative-proteomics.com The LC system separates this compound from other metabolites in the rice extract, after which the MS/MS system provides definitive identification and quantification, even at trace levels.

The high sensitivity of LC-MS/MS is critical for detecting low-abundance compounds in biological samples. creative-proteomics.com Techniques such as Multiple Reaction Monitoring (MRM) allow the mass spectrometer to selectively monitor a specific precursor-to-product ion transition, which is unique to this compound. This provides exceptional specificity and accuracy, minimizing interference from the complex sample matrix. nih.govcreative-proteomics.com The method's robustness makes it suitable for analyzing a wide range of biological samples, from crude plant extracts to more processed materials. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation and faster analysis times compared to conventional HPLC. |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Separates moderately polar to non-polar compounds like this compound based on their hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) | The changing solvent composition elutes compounds with varying polarities at different times. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules, generating intact molecular ions. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Orbitrap | QqQ is ideal for targeted quantification (MRM), while Orbitrap provides high-resolution mass data for identification. nih.gov |

| Detection Mode | Negative Ion Mode | Often preferred for phenolic compounds like this compound due to the acidic nature of hydroxyl groups. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification by monitoring specific ion transitions. |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines gas chromatography for separation with mass spectrometry for detection. wikipedia.org It is the technique of choice for analyzing volatile and semi-volatile organic compounds. thermofisher.com While this compound itself, being a relatively complex phenolic compound, may not be sufficiently volatile for direct GC-MS analysis without chemical modification, the technique is invaluable for studying related compounds within its metabolic network.

GC-MS is ideally suited for the analysis of:

Precursors: Simpler, more volatile molecules that serve as building blocks in the this compound biosynthetic pathway.

Degradation Products: Smaller molecules that may result from the breakdown of this compound under certain environmental or processing conditions.

Other Metabolites: The broader metabolic profile of the rice sample, including fatty acids, organic acids, and other small molecules, can be comprehensively analyzed. nih.gov

For non-volatile compounds, a process called derivatization can be employed to increase their volatility, making them amenable to GC-MS analysis. nih.gov This involves chemically modifying the molecule, for instance, by converting polar hydroxyl groups into less polar silyl (B83357) ethers. GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org

Table 2: Comparison of LC-MS/MS and GC-MS for Plant Metabolite Analysis

| Feature | LC-MS/MS | GC-MS |

| Analyte Type | Non-volatile, polar, thermally labile compounds (e.g., phenolics, flavonoids). | Volatile and semi-volatile compounds (e.g., terpenes, fatty acids, small organic acids). drawellanalytical.com |

| Sample Preparation | Simpler; often involves extraction and filtration. | May require derivatization to increase analyte volatility, adding complexity. labioscientific.com |

| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. thermofisher.com |

| Ionization | Soft ionization (e.g., ESI, APCI), keeps molecules intact. | Hard ionization (e.g., Electron Impact - EI), causes extensive fragmentation. |

| Identification | Based on retention time and specific MS/MS transitions. | Based on retention time and matching fragmentation patterns to spectral libraries (e.g., NIST). nih.gov |

Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Mass Spectrometry Imaging for Spatiotemporal Distribution Analysis of this compound in Plant Tissues

Mass Spectrometry Imaging (MSI) is a revolutionary technique that visualizes the spatial distribution of molecules directly within biological tissues without the need for labels or antibodies. rsc.orgmdpi.com This method provides a "molecular snapshot," mapping where specific compounds like this compound are located within a plant tissue, such as a rice seed. mdpi.com Understanding the precise localization of this compound is crucial for inferring its physiological function, such as its potential role in defense mechanisms or as a storage compound in specific cells. nih.gov

In a typical MSI experiment, a laser is rastered across a thin section of the plant tissue, desorbing and ionizing molecules from the surface at each point. The mass spectrometer then analyzes the ions from each pixel, generating a mass spectrum. By plotting the intensity of the ion corresponding to this compound at each x,y coordinate, a detailed image of its distribution is created. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for imaging plant metabolites. mdpi.comnih.gov

NMR-based Metabolomics Approaches for Comprehensive Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for both elucidating the structure of unknown molecules and for comprehensively profiling all detectable metabolites in a sample. frontiersin.orgnih.gov While the initial discovery of this compound relied on spectral data, advanced NMR techniques are essential for a deeper understanding of its biochemistry. researchgate.net NMR is non-destructive and highly reproducible, allowing for the simultaneous identification and quantification of numerous metabolites. nih.gov

Key applications of NMR in this compound research include:

Structural Verification: Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can definitively confirm the chemical structure of this compound and identify related isomers or novel derivatives in the same extract.

Pathway Elucidation: By feeding the plant with stable isotope-labeled precursors (e.g., containing ¹³C), researchers can use NMR to trace the metabolic fate of the label. frontiersin.org This allows for the unambiguous mapping of the biosynthetic pathway leading to this compound, identifying its precursor molecules and key enzymatic steps. frontiersin.orgnih.gov

Quantitative Analysis (qNMR): NMR can be used for the absolute quantification of metabolites in a mixture, often using a single internal standard. frontiersin.org

Table 3: Key NMR Techniques in Metabolomics for this compound Research

| NMR Technique | Abbreviation | Application |

| 1D Proton NMR | ¹H NMR | Provides a rapid overview of the main metabolites present in an extract; used for quantification (qNMR). frontiersin.org |

| Correlation Spectroscopy | COSY | Identifies protons that are coupled (i.e., on adjacent carbons), helping to piece together molecular fragments. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons, providing a C-H map of the molecule. |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons and carbons that are separated by 2-3 chemical bonds, crucial for connecting molecular fragments. |

| Stable Isotope Resolved Metabolomics | SIRM | Uses stable isotope tracers (e.g., ¹³C, ¹⁵N) to track metabolic pathways and measure flux rates. frontiersin.org |

Development and Application of Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques involve the powerful coupling of two or more analytical technologies to achieve capabilities that surpass those of the individual methods. nih.govhumanjournals.com While LC-MS and GC-MS are the most common examples, further integration of analytical tools offers even greater power for characterizing complex natural products like this compound. asiapharmaceutics.infonumberanalytics.com

A prime example is the coupling of liquid chromatography with both NMR and MS (LC-NMR-MS). In this setup, the LC system separates the components of the rice extract. The eluent is then split, with a portion going to the MS for sensitive detection and molecular weight determination, and the remainder going to the NMR for detailed structural elucidation. humanjournals.com This powerful combination allows for the rapid dereplication of known compounds and the confident identification of novel metabolites related to this compound in a single analytical run.

Integration of Miniaturized and Automated Analytical Systems for High-Throughput this compound Detection

High-Throughput Screening (HTS) leverages automation, miniaturization, and robotics to rapidly test hundreds or thousands of samples. wikipedia.orgbmglabtech.com In the context of this compound research, integrating automated analytical systems is key to accelerating discovery and application. medinadiscovery.com

Automated LC-MS systems, for example, can be configured to analyze samples from 96-well or 384-well plates with minimal human intervention. pharmaron.com This enables large-scale screening projects, such as:

Analyzing vast libraries of different rice cultivars to identify new, high-yielding sources of this compound.

Screening the effects of different growing conditions, harvesting times, or processing methods on this compound content.

Testing extracts for specific biological activities and correlating the results with this compound concentration. nih.gov

This high-throughput capability is essential for agricultural breeding programs aiming to develop rice varieties with enhanced nutritional or functional properties, as well as for natural product discovery pipelines. wikipedia.org

Future Research Directions and Emerging Paradigms in Oryzafuran Science

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Holistic Understanding

The application of multi-omics technologies is a critical future direction for understanding Oryzafuran within biological systems. This approach involves the integrated analysis of data from genomics (the study of an organism's complete set of genes), transcriptomics (the study of all RNA molecules), proteomics (the study of all proteins), and metabolomics (the study of all metabolites). metwarebio.comfrontlinegenomics.commdpi.com By combining these layers of information, researchers can gain a holistic view of how this compound interacts with biological pathways and influences cellular processes. metwarebio.commdpi.comgenexplain.com

Integrating transcriptomic or proteomic data with metabolomic information can help identify critical regulatory pathways connecting gene expression with metabolic outcomes. metwarebio.com Multi-omics integration moves beyond simple correlations to potentially reveal causal insights, such as identifying key regulatory genes or proteins that influence downstream pathways. genexplain.com This integrated analysis can reveal insights that might be missed by examining each omics dataset in isolation, facilitating the identification of novel interactions and regulatory mechanisms. mdpi.com For instance, in multi-omics research involving metabolomics, the molecular regulatory network between different omics data and metabolites is often analyzed. nih.gov

Multi-omics research can be applied to understand the molecular patterns of complex biological phenomena, identifying key nodes at multiple levels of convergence. nih.gov This can maximize the precision in identifying new targets or biomarkers related to the effects of compounds like this compound. nih.gov

Application of Systems Biology Approaches for Comprehensive Network Analysis

Systems biology is an interdisciplinary field that combines quantitative data generation and mathematical modeling to understand the emergent properties of complex biological systems. nih.govuni-heidelberg.de Applying systems biology approaches to this compound research will enable comprehensive network analysis, moving beyond the study of individual molecules to consider the dynamic interplay of system components. nih.govuni-heidelberg.de

This involves developing mathematical models that integrate biochemical knowledge with information generated by high-throughput experiments, such as omics data. nih.gov Systems biology can help elucidate how information is processed and linked to cellular outcomes and how specificity is achieved within biological networks influenced by this compound. uni-heidelberg.de Computational tools for visualizing network structures and overlaying simulated and experimental data are essential for this type of analysis. nih.gov The goal is to establish new paradigms and identify targets for efficient intervention based on a systems-level understanding. uni-heidelberg.de

Chemoinformatics and Computational Modeling for Predicting this compound Interactions and Properties

Chemoinformatics, the application of computational methods to analyze and interpret chemical data, is a powerful tool for this compound research. neovarsity.org This field utilizes computer algorithms, mathematical models, and data mining approaches to extract insights from chemical information. neovarsity.org Computational modeling can be employed to predict this compound's properties and its interactions with biological targets. neovarsity.orgmsu.ac.zwnih.gov

Predictive modeling can estimate various parameters relevant to a compound's behavior, and computational models can be used to predict properties, providing early assessments. neovarsity.org Machine learning techniques are increasingly applied in chemoinformatics to discover and design compounds with desired biological activities. nih.gov Mathematical mining of chemical structures enables the derivation of chemical descriptors, which can be used in machine learning models for predictive tasks. nih.gov This integration of big data and machine learning is a key area of innovation for predicting a wider range of biological phenomena related to compounds like this compound. nih.gov

Chemoinformatics provides a platform to identify targets and gain knowledge for potentially accelerating research processes. taylorfrancis.com Computational studies have been instrumental in the construction of chemically diverse libraries and the optimization of natural leads. taylorfrancis.com Descriptor computations, structural similarity matrices, and classification algorithms are typical data mining strategies used in chemoinformatics. taylorfrancis.com

Strategies for Sustainable Production and Biosynthetic Engineering of this compound

Exploring strategies for the sustainable production of this compound is an important future research direction. This includes investigating environmentally friendly extraction methods from natural sources and developing biosynthetic engineering approaches. Sustainable production focuses on minimizing environmental impact and ensuring the long-term availability of the compound. sdu.dkmpie.despringer.com

Biosynthetic engineering involves modifying biological systems, such as microorganisms or plants, to produce this compound more efficiently or in larger quantities. This could involve identifying and manipulating the genes and enzymes involved in this compound biosynthesis in rice or transferring these pathways to other suitable host organisms. rsc.org Research in this area aims to develop industrially feasible and green methods for manufacturing valuable compounds. rsc.org This aligns with the broader field of sustainable chemical and biological engineering, which focuses on developing sustainable processes. ou.edu

Exploration of Novel Bioactivities and Molecular Targets in Non-Human Biological Systems

While research may have focused on certain aspects of this compound's activity, future directions include the exploration of novel bioactivities and molecular targets in a wider range of non-human biological systems. This could involve investigating its effects in different model organisms, cell lines, or biological pathways not previously studied.

Identifying new bioactivities could reveal potential applications beyond those currently known. This might involve screening this compound against various biological targets or studying its effects on diverse physiological processes in non-human models. Research in this area contributes to a broader understanding of this compound's biological potential and its interactions within complex biological environments.

Q & A

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer : Use Bliss independence or Chou-Talalay synergy models to quantify interaction effects. Dose-response matrices and confidence intervals (95%) should accompany combinatorial index (CI) values. Sensitivity analysis identifies outliers, and non-parametric tests (e.g., Mann-Whitney U) validate significance .

Q. Guidelines for Implementation

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and statistical outputs in repositories like Zenodo or Figshare with DOI assignments .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain institutional ethics approval. Document animal welfare metrics (e.g., weight, behavior) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.